molecular formula C18H26ClN3O B14738888 2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol CAS No. 5418-58-6

2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol

Cat. No.: B14738888
CAS No.: 5418-58-6
M. Wt: 335.9 g/mol
InChI Key: CIWWULIGACDIDJ-UHFFFAOYSA-N
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Description

2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol is a synthetic compound that features a quinoline core structure. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 7-chloroquinoline with various amines and alcohols under controlled conditions . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Scientific Research Applications

2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as DNA gyrase in bacteria, leading to antibacterial effects. In cancer cells, it could interfere with cell division and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol is unique due to its specific structural modifications, which may confer distinct biological properties compared to other quinoline derivatives.

Properties

CAS No.

5418-58-6

Molecular Formula

C18H26ClN3O

Molecular Weight

335.9 g/mol

IUPAC Name

2-[butyl-[3-[(7-chloroquinolin-4-yl)amino]propyl]amino]ethanol

InChI

InChI=1S/C18H26ClN3O/c1-2-3-10-22(12-13-23)11-4-8-20-17-7-9-21-18-14-15(19)5-6-16(17)18/h5-7,9,14,23H,2-4,8,10-13H2,1H3,(H,20,21)

InChI Key

CIWWULIGACDIDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCNC1=C2C=CC(=CC2=NC=C1)Cl)CCO

Origin of Product

United States

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